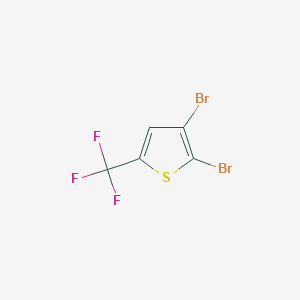

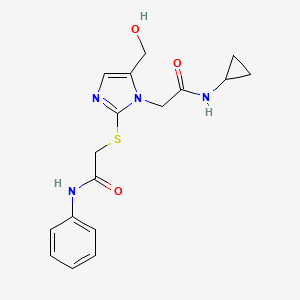

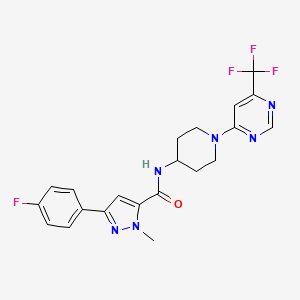

(4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione is a chemical compound with potential therapeutic applications . It is related to a series of compounds that have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 524.8±50.0 °C and a predicted density of 1.344±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 6.14±0.10 .Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activities. This research underscores the potential of such compounds in developing new therapeutic agents (Ravula et al., 2016).

Structural Studies and Proton Donor Properties

Binkowska et al. (2009) conducted structural studies on 4-nitrophenyl[bis(benzylthio)]methane, a compound with a similar structural motif, to understand its proton donor properties through X-ray diffraction, NMR, and spectrophotometric methods (Binkowska et al., 2009).

Synthesis of 2,5-Disubstituted Furan Derivatives

Palmieri et al. (2010) reported an efficient two-step synthesis process for 2,5-disubstituted furans from functionalized nitroalkanes, indicating the versatility of furan derivatives in pharmaceutical synthesis (Palmieri et al., 2010).

DNA Topoisomerases I and II Inhibitory Activities

Lee et al. (2007) isolated new benzofurans from Gastrodia elata, demonstrating potent inhibitory activities against DNA topoisomerases I and II. This finding suggests the potential of furan derivatives in cancer therapy and the development of new antitumor drugs (Lee et al., 2007).

Radical Anions of Nitrofuran Compounds by Ascorbate

Fernández Villamil et al. (1990) studied the generation of radical anions of nifurtimox and related nitrofuran compounds by ascorbate, highlighting the chemical behavior of nitrofuran derivatives under reduction conditions. This study provides insights into the redox properties of these compounds (Fernández Villamil et al., 1990).

Photocatalytic Degradation of Methyl Parathion

Moctezuma et al. (2007) reported the photocatalytic degradation of methyl parathion, identifying intermediate organic reaction products. This research demonstrates the environmental application of furan derivatives in degrading toxic organic compounds (Moctezuma et al., 2007).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential anti-tubercular activity, as well as investigation of its activity against other pathogens. The development of new and effective anti-TB drugs is an urgent need, and this compound could potentially contribute to these efforts .

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may interact with bacterial proteins or enzymes.

Mode of Action

Based on its structural similarity to other benzylpiperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential therapeutic applications .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione

Eigenschaften

IUPAC Name |

(4-benzylpiperazin-1-yl)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c23-19-14-17(26(27)28)6-7-18(19)20-8-9-21(29-20)22(30)25-12-10-24(11-13-25)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZRKVIWKUZKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

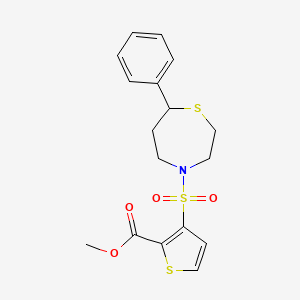

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

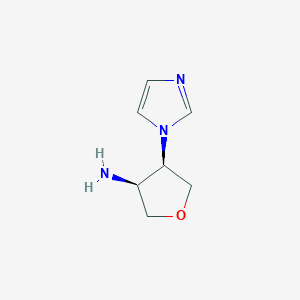

![4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2866157.png)

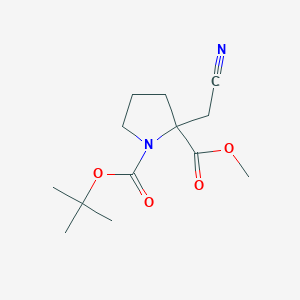

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)